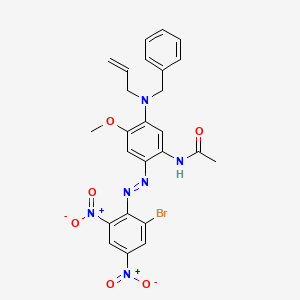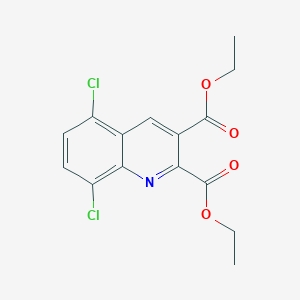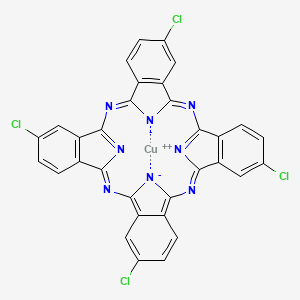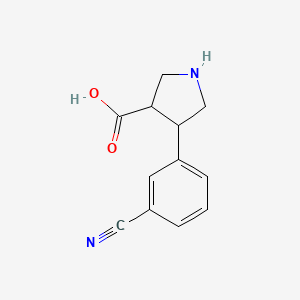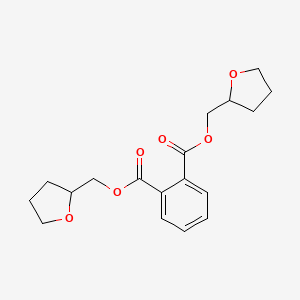
Di(tetrahydrofurfuryl) phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(tetrahydrofurfuryl) phthalate is a chemical compound with the molecular formula C18H22O6. It is a type of phthalate ester, which is commonly used as a plasticizer to increase the flexibility and durability of plastic materials . Phthalates are widely used in various industrial applications, including the production of plastics, adhesives, and coatings .
Preparation Methods
Di(tetrahydrofurfuryl) phthalate is synthesized through the esterification of phthalic anhydride with tetrahydrofurfuryl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions include heating the mixture to a temperature of around 150-200°C and maintaining it for several hours to ensure complete conversion . Industrial production methods often involve continuous processes with efficient separation and purification steps to obtain high-purity this compound .
Chemical Reactions Analysis
Di(tetrahydrofurfuryl) phthalate undergoes various chemical reactions, including:
Scientific Research Applications
Di(tetrahydrofurfuryl) phthalate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of di(tetrahydrofurfuryl) phthalate involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can bind to hormone receptors, interfering with normal hormonal signaling pathways . This disruption can lead to various biological effects, including altered reproductive and developmental processes . The molecular targets and pathways involved in its action are still under investigation, with ongoing research aimed at understanding its precise mechanisms .
Comparison with Similar Compounds
Di(tetrahydrofurfuryl) phthalate is similar to other phthalate esters, such as diethyl phthalate, dibutyl phthalate, and di(2-ethylhexyl) phthalate . it is unique in its use of tetrahydrofurfuryl alcohol as the alcohol component, which imparts specific properties to the compound, such as improved flexibility and lower volatility . Similar compounds include:
Diethyl phthalate: Used as a
Properties
CAS No. |
3388-01-0 |
|---|---|
Molecular Formula |
C18H22O6 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
bis(oxolan-2-ylmethyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C18H22O6/c19-17(23-11-13-5-3-9-21-13)15-7-1-2-8-16(15)18(20)24-12-14-6-4-10-22-14/h1-2,7-8,13-14H,3-6,9-12H2 |
InChI Key |
FVNABQUYTVWAOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)COC(=O)C2=CC=CC=C2C(=O)OCC3CCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


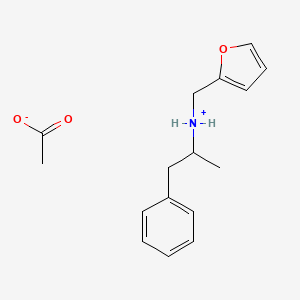
![1,3-Bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea](/img/structure/B13736387.png)
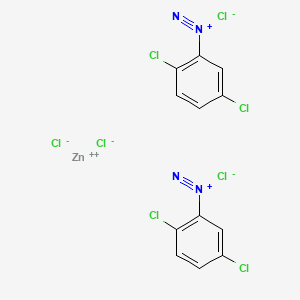
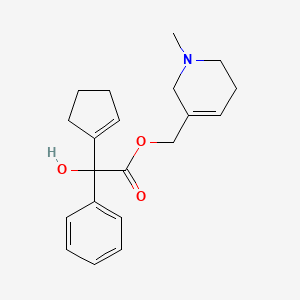

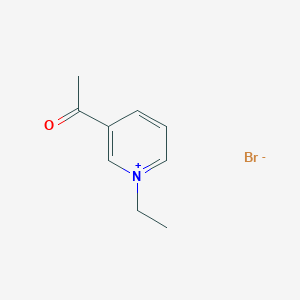
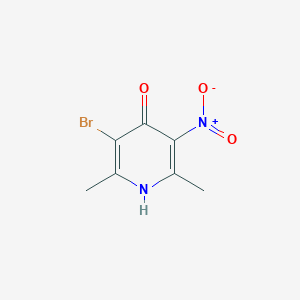
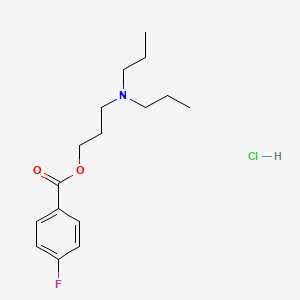
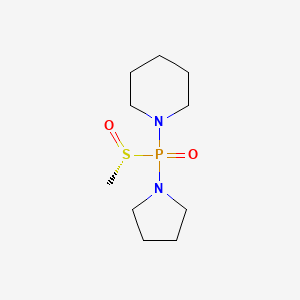
![4-Methoxythieno[2,3-d]pyrimidine](/img/structure/B13736434.png)
